Cyclohexane, 1-methylene-2-propyl-
Description
Cyclohexane, 1-methylene-2-propyl- is a substituted cycloalkane characterized by a cyclohexane ring with a methylene group (-CH₂-) at position 1 and a propyl group (-CH₂CH₂CH₃) at position 2. Its structure introduces steric and electronic effects that distinguish it from simpler cyclohexane derivatives. The compound’s nomenclature follows IUPAC rules, prioritizing substituent positions to minimize numbering and alphabetical order for tie-breaking . This molecule’s unique substituent arrangement influences its physical properties, reactivity, and applications in organic synthesis and catalysis, as seen in studies on related cyclohexane derivatives .
Properties
CAS No. |
80056-38-8 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
1-methylidene-2-propylcyclohexane |
InChI |
InChI=1S/C10H18/c1-3-6-10-8-5-4-7-9(10)2/h10H,2-8H2,1H3 |
InChI Key |
AWITZTJSAITMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCCC1=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclohexane, 1-methylene-2-propyl- can be achieved through several methods. One common approach involves the alkylation of cyclohexane with propyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions with an inert solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkene, 1-methyl-2-propylcyclohexene. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired hydrogenation .
Chemical Reactions Analysis
Types of Reactions
Cyclohexane, 1-methylene-2-propyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alkanes.
Substitution: Halogenation reactions can occur in the presence of halogens (e.g., chlorine or bromine) under UV light, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), in anhydrous solvents.
Substitution: Halogens (Cl2, Br2), UV light or radical initiators.
Major Products
Oxidation: Alcohols, ketones.
Reduction: Alkanes.
Substitution: Halogenated cyclohexanes.
Scientific Research Applications
Cyclohexane, 1-methylene-2-propyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of cyclohexane, 1-methylene-2-propyl- involves its interaction with molecular targets, such as enzymes and receptors. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects may involve modulation of signaling pathways, enzyme inhibition, or receptor binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Nomenclature Differences
- Cyclohexane, methyl- (Methylcyclohexane) : A single methyl substituent on the cyclohexane ring. Substituent position numbering prioritizes the lowest possible numbers (e.g., 1-methylcyclohexane). Its simpler structure results in lower steric hindrance compared to 1-methylene-2-propylcyclohexane .
- Cyclohexane, 1-methyl-3-methylene- : Features a methyl group at position 1 and a methylene group at position 3. The spatial separation of substituents reduces steric strain compared to 1-methylene-2-propylcyclohexane .
Physical Properties
Surface tension data from Journal of Physical and Chemical Reference Data highlights trends in substituted cyclohexanes:
| Compound | Surface Tension (mN/m) | Reference |
|---|---|---|
| Cyclohexane, methylene- | 87.4 | |
| Cyclohexane, methyl- | Not explicitly provided | |
| Cyclohexane, 1-methylene-2-propyl- | Data unavailable | — |
The presence of a methylene group in methylenecyclohexane increases surface tension (87.4 mN/m) compared to alkyl-substituted derivatives, likely due to reduced molecular symmetry and increased polarity. For 1-methylene-2-propylcyclohexane, the combination of a methylene group and a longer propyl chain may lower surface tension relative to methylenecyclohexane, aligning with trends observed in alkyl-substituted cyclohexanes .
Chemical Reactivity
In hydrogenolysis reactions, cyclohexane derivatives exhibit varying catalytic behaviors. For example:
- Cyclohexane: Forms as a final product during high-conversion hydrogenolysis of anisole using activated carbon catalysts .
- Methoxycyclohexane : Intermediate in anisole conversion, with lower stability under prolonged reaction conditions .
- 1-Methylene-2-propylcyclohexane: While direct data is absent, its substituents suggest intermediate reactivity. The methylene group may facilitate dehydrogenation, while the propyl group could slow hydrogenolysis due to steric effects compared to methylcyclohexane .
Mixture and Solubility Behavior
Methylcyclohexane is frequently used in mixtures with diisopropyl ether, ethanol, and anthracene, as noted in Cyclohexane, methyl- Mixtures . The propyl group in 1-methylene-2-propylcyclohexane likely enhances hydrophobicity, reducing miscibility with polar solvents like ethanol compared to methylcyclohexane. Its larger substituents may also alter phase behavior in multicomponent systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
